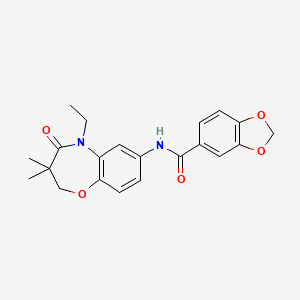
tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 3rd position, and a ketone group at the 4th position of the piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 3rd position of the piperidine ring using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Oxidation to Form the Ketone Group: The ketone group at the 4th position is introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
化学反応の分析
Types of Reactions
Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Fluorinating Agents: Diethylaminosulfur trifluoride (DAST), Selectfluor
Oxidizing Agents: Potassium permanganate, Chromium trioxide
Reducing Agents: Sodium borohydride, Lithium aluminum hydride
Catalysts for Esterification: Sulfuric acid, p-toluenesulfonic acid
Major Products Formed
Substitution Products: Compounds with different substituents at the 3rd position
Reduction Products: 3-fluoro-4-hydroxypiperidine derivatives
Hydrolysis Products: 3-fluoro-4-oxopiperidine-1-carboxylic acid
科学的研究の応用
Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the ketone group play crucial roles in its reactivity and interactions with enzymes and receptors. The compound may act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target molecules .
類似化合物との比較
Similar Compounds
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: A compound with similar tert-butyl ester functionality but different core structure and substituents.
tert-Butylthiol: An organosulfur compound with a tert-butyl group, used in different chemical applications.
Uniqueness
Tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate is unique due to the presence of the fluorine atom and the ketone group on the piperidine ring, which confer distinct reactivity and potential biological activity. Its structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.
特性
IUPAC Name |
tert-butyl (3S)-3-fluoro-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7H,4-6H2,1-3H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNWQLLPLOQGOI-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(=O)[C@H](C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2942596.png)

![2-{[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2942599.png)
![Benzo[d][1,3]dioxol-5-yl carbonochloridate](/img/structure/B2942600.png)




![Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate](/img/structure/B2942607.png)
![2,4-Diiodo-6-{[methyl(1-methylpiperidin-4-yl)amino]methyl}phenol](/img/structure/B2942610.png)
![N-(4-methoxybenzyl)-5-oxo-3,5-dihydro-2H-thiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2942613.png)

![7-fluoro-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2942616.png)

